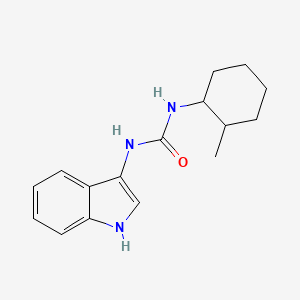
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a synthetic organic compound that features an indole moiety and a cyclohexyl group. The indole structure is a common motif in many natural products and pharmaceuticals, making this compound of interest in various fields of research.
准备方法
The synthesis of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 2-methylcyclohexylamine in the presence of a coupling reagent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under mild conditions .
化学反应分析
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: The urea moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
科学研究应用
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The cyclohexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea can be compared with other indole-based compounds such as:
1H-indole-3-carboxylic acid: A precursor in the synthesis of the target compound.
1-(1H-indol-3-yl)-3-phenylurea: A similar compound with a phenyl group instead of a cyclohexyl group.
1-(1H-indol-3-yl)-3-(2-methylphenyl)urea: Another analog with a methylphenyl group.
生物活性
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole ring, which is known for its diverse biological properties, and a cyclohexyl group that may enhance lipophilicity, facilitating cellular uptake. The urea moiety contributes to its interaction with various biological targets.
The mechanism of action of this compound involves:
- Binding to Enzymes and Receptors : The indole moiety can interact with enzymes and receptors, modulating their activity. This interaction is crucial for its potential therapeutic effects.
- Lipophilicity : The cyclohexyl group enhances the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively.
Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. For instance, studies have shown that indole derivatives can inhibit the growth of Staphylococcus aureus and Mycobacterium tuberculosis, suggesting a potential application in treating bacterial infections .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that similar indole-based compounds can induce apoptosis in cancer cell lines such as HeLa and MCF-7. For example, a related compound exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating potent anticancer activity .
Study 1: Anticancer Efficacy
In a study evaluating the anticancer potential of indole derivatives, researchers found that compounds with similar structures to this compound effectively inhibited cell proliferation in various cancer cell lines. The mechanism involved cell cycle arrest and induction of apoptosis .
Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of indole derivatives against resistant strains of bacteria. The results indicated that these compounds could inhibit biofilm formation and bacterial growth, highlighting their potential as new antimicrobial agents .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | N/A | Inhibition of growth and biofilm formation |
| Antimicrobial | Mycobacterium tuberculosis | N/A | Inhibition of growth |
| Anticancer | HeLa | 0.52 | Induction of apoptosis, cell cycle arrest |
| Anticancer | MCF-7 | 0.34 | Induction of apoptosis, inhibition of tubulin polymerization |
属性
IUPAC Name |
1-(1H-indol-3-yl)-3-(2-methylcyclohexyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-2-4-8-13(11)18-16(20)19-15-10-17-14-9-5-3-7-12(14)15/h3,5,7,9-11,13,17H,2,4,6,8H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRIUNZPZBWWKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














